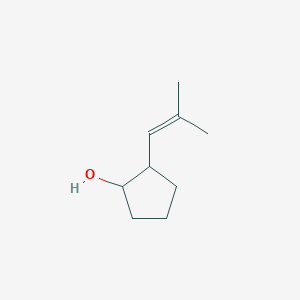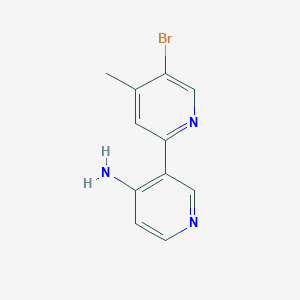
3-(5-Bromo-4-methylpyridin-2-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-4-methylpyridin-2-yl)pyridin-4-amine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with an amine group at the 4th position of another pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-4-methylpyridin-2-yl)pyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction . This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids . The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(5-Bromo-4-methylpyridin-2-yl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Amines and other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(5-Bromo-4-methylpyridin-2-yl)pyridin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It has been investigated for its anti-thrombolytic, biofilm inhibition, and haemolytic activities . Additionally, it may serve as a precursor for the synthesis of pharmaceutical agents with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its unique structure allows for the development of products with enhanced performance and stability.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-4-methylpyridin-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-thrombolytic activity is attributed to its ability to inhibit clot formation by interacting with clotting factors . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
- 5-Bromo-2-methylpyridin-3-amine
- 4-Methylpyridin-2-amine
- 3-Bromo-5-methylpyridin-4-amine
Comparison: Compared to similar compounds, 3-(5-Bromo-4-methylpyridin-2-yl)pyridin-4-amine exhibits unique properties due to the presence of both bromine and methyl groups on the pyridine ring. This dual substitution pattern enhances its reactivity and allows for the formation of a diverse range of derivatives. Additionally, the compound’s ability to participate in various coupling reactions makes it a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C11H10BrN3 |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
3-(5-bromo-4-methylpyridin-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H10BrN3/c1-7-4-11(15-6-9(7)12)8-5-14-3-2-10(8)13/h2-6H,1H3,(H2,13,14) |
Clé InChI |
SAVQYBBEHLMQLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1Br)C2=C(C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


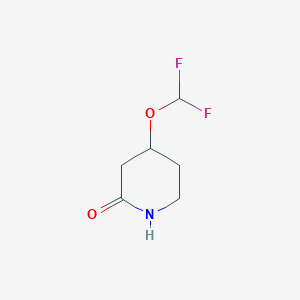
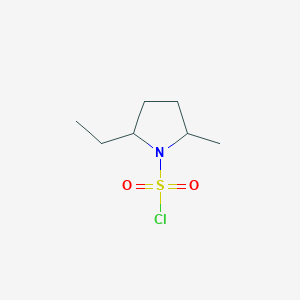

![1-Bromo-7-methylimidazo[1,5-a]pyridine](/img/structure/B13235202.png)
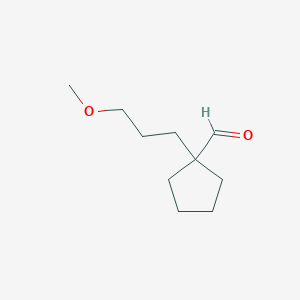

![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
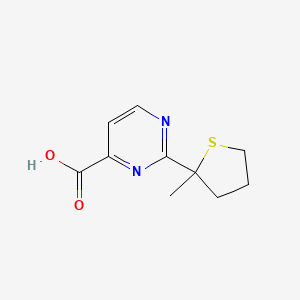
![Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13235239.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13235241.png)
![2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13235250.png)

